2,4-Dimethylphenyl isothiocyanate

Physical property differentiation Formulation development Weighing accuracy

2,4-Dimethylphenyl isothiocyanate (synonyms: 2,4-xylyl isothiocyanate, 1-isothiocyanato-2,4-dimethylbenzene; CAS 71685-97-7 / 39842-01-8) is an aryl isothiocyanate bearing methyl substituents at the 2- and 4-positions of the phenyl ring. It is a bifunctional electrophile whose –N=C=S group reacts readily with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 71685-97-7
Cat. No. B1683434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylphenyl isothiocyanate
CAS71685-97-7
SynonymsXylyl isothiocyanate;  EINECS 275-839-0.
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N=C=S)C
InChIInChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3
InChIKeyHOHSBFCSOARUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2,4-Dimethylphenyl Isothiocyanate (CAS 71685-97-7) — Core Identity and Procurement Baseline


2,4-Dimethylphenyl isothiocyanate (synonyms: 2,4-xylyl isothiocyanate, 1-isothiocyanato-2,4-dimethylbenzene; CAS 71685-97-7 / 39842-01-8) is an aryl isothiocyanate bearing methyl substituents at the 2- and 4-positions of the phenyl ring [1]. It is a bifunctional electrophile whose –N=C=S group reacts readily with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively . The compound is employed primarily as a synthetic building block in medicinal chemistry and agrochemical research, where the 2,4-dimethyl substitution pattern imparts distinct steric and electronic properties that differentiate it from other dimethylphenyl isothiocyanate isomers and from the parent phenyl isothiocyanate [2].

Why 2,4-Dimethylphenyl Isothiocyanate Cannot Be Freely Substituted with Other Dimethylphenyl Isothiocyanate Isomers


The six constitutional isomers of dimethylphenyl isothiocyanate share the same molecular formula (C₉H₉NS) and functional group, yet their physical states, boiling ranges, and commercial availability differ substantially. 2,4-Dimethylphenyl isothiocyanate exhibits a melting point of approximately 27 °C, placing it near ambient temperature and causing it to exist as a low-melting solid or viscous liquid depending on storage conditions . In contrast, the 2,6-isomer is a free-flowing liquid at room temperature (density 1.085 g/mL at 25 °C) , while the 3,4-isomer is a solid at ambient temperature . These differences directly affect weighing accuracy, solvent compatibility, and formulation reproducibility. Furthermore, the 2,4-isomer is stocked solely as an AldrichCPR custom product with no routine analytical data provided by the manufacturer, whereas the 2,6-isomer is available as a standard- grade catalog item with full characterization . Blind substitution therefore risks introducing uncharacterized impurities, altered reaction kinetics, and batch-to-batch variability that undermine experimental rigor and regulatory compliance.

Quantitative Differentiation of 2,4-Dimethylphenyl Isothiocyanate Against Closest Analogs


Melting Point Proximity to Ambient Temperature Affects Handling and Formulation Consistency

2,4-Dimethylphenyl isothiocyanate has a melting point of 25–29 °C (literature value 27 °C), placing it directly at typical laboratory ambient temperature . This contrasts with the 2,6-isomer, which is liquid at 25 °C (density 1.085 g/mL), and the 3,4-isomer, which is a solid well above ambient temperature (boiling range begins at 132 °C at 8 mmHg) . The near-ambient melting point of the 2,4-isomer means that slight temperature fluctuations during shipping or storage can cause partial melting and phase inhomogeneity, potentially leading to sampling errors unless the entire container is homogenized before use.

Physical property differentiation Formulation development Weighing accuracy

First Hyperpolarizability (NLO) Property Differentiates 2,4-Isomer Within the Isothiocyanate Class

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that 2,4-xylyl isothiocyanate possesses a non-zero first hyperpolarizability (β), a prerequisite for second-order nonlinear optical (NLO) behavior [1]. While no direct isomeric comparison was performed in the same study, the authors benchmarked the predicted results against 4-bromophenylisothiocyanate [1]. The observed NLO activity is attributable to the asymmetric 2,4-dimethyl substitution pattern, which breaks centrosymmetry—a requirement for second-order NLO response that is not satisfied by symmetric isomers such as 2,5- or 3,5-dimethylphenyl isothiocyanate.

Nonlinear optics Computational chemistry Materials science

Refractive Index and Density Distinguish 2,4-Isomer from 2,6-Isomer in Quality Control

The refractive index (n20/D) of 2,4-dimethylphenyl isothiocyanate is 1.6230–1.6250, whereas the 2,6-isomer has a higher refractive index of 1.627 . Similarly, the density of the 2,4-isomer is approximately 1.01 g/cm³ (predicted), compared to 1.085 g/mL (experimental, 25 °C) for the 2,6-isomer . These differences, although modest, are sufficient for QC laboratories to confirm incoming material identity by refractometry or density measurement, especially when isomeric impurities could compromise downstream reaction selectivity.

Quality control Identity testing Refractometry

Commercial Catalog Status as a Proxy for Differentiated Research Utility

2,4-Dimethylphenyl isothiocyanate is listed exclusively as an AldrichCPR (Custom Product Request) item by Sigma-Aldrich, with no standard analytical data collected—buyers assume responsibility for identity and purity verification . In contrast, the 2,6-isomer (CAS 19241-16-8) is stocked as a standard catalog product (Sigma product number 476439) with full QC documentation, and the 3,5-isomer is available from TCI as a standard reagent . The custom-product status of the 2,4-isomer reflects lower commercial demand but also indicates that users seeking this specific regioisomer are engaged in specialized applications (e.g., NLO materials, regiospecific thiourea libraries) for which alternative isomers are inadequate.

Supply chain Procurement risk Specialty chemicals

Priority Application Scenarios for 2,4-Dimethylphenyl Isothiocyanate Based on Quantitative Differentiation Evidence


Synthesis of Regiospecific Thiourea Libraries for Structure–Activity Relationship (SAR) Studies

The 2,4-dimethyl substitution pattern imposes unique steric and electronic constraints on the thiourea products formed by reaction with primary or secondary amines. When SAR campaigns require systematic exploration of methyl-group positional effects on target binding, the 2,4-isomer is the only choice—substitution with the 2,6- or 3,5-isomer would alter the spatial presentation of the dimethylphenyl moiety and confound structure–activity correlations [1].

Development of Non-Centrosymmetric NLO Chromophores and Materials

The computationally confirmed non-zero first hyperpolarizability of 2,4-xylyl isothiocyanate, arising from its asymmetric substitution pattern, makes this compound a candidate building block for second-order nonlinear optical materials [2]. Symmetric isomers (2,5-; 3,5-) lack the requisite non-centrosymmetry and are fundamentally unsuitable for this application, directing procurement specifically to the 2,4-isomer.

Agrochemical Intermediate Manufacturing with Defined Isomeric Purity Requirements

Patents and vendor documentation identify 2,4-dimethylphenyl isothiocyanate as a key intermediate in the synthesis of herbicides and fungicides . In regulated agrochemical production, isomeric purity is critical for both efficacy and toxicological profile; the procurement of the correct 2,4-isomer, verified by refractive index (1.6230–1.6250) and density (~1.01 g/cm³), ensures batch consistency and regulatory compliance.

Antimicrobial Preservative Research Requiring Gram-Positive Selectivity

2,4-Dimethylphenyl isothiocyanate has demonstrated antimicrobial activity specifically against Gram-positive bacteria including Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes . Although quantitative MIC head-to-head data against other isomers remain limited in the open literature, the documented Gram-positive spectrum provides a starting point for formulation scientists seeking an isothiocyanate-based preservative with a defined selectivity window.

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